
6-Bromo-7-hydroxy-2h-1,4-benzoxazin-3(4h)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Bromo-7-hydroxy-2h-1,4-benzoxazin-3(4h)-one is a synthetic organic compound belonging to the benzoxazinone family
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-7-hydroxy-2h-1,4-benzoxazin-3(4h)-one typically involves the bromination of a suitable precursor, followed by cyclization and hydroxylation steps. Common reagents used in these reactions include bromine, sodium hydroxide, and various organic solvents.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination and cyclization processes, optimized for yield and purity. The specific conditions and reagents used can vary depending on the desired scale and application.
化学反応の分析
Types of Reactions
6-Bromo-7-hydroxy-2h-1,4-benzoxazin-3(4h)-one can undergo various chemical reactions, including:
Oxidation: Conversion to higher oxidation states using oxidizing agents.
Reduction: Reduction of the bromine or hydroxyl groups.
Substitution: Replacement of the bromine atom with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while substitution reactions can produce various functionalized benzoxazinones.
科学的研究の応用
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials with specific properties.
作用機序
The mechanism of action of 6-Bromo-7-hydroxy-2h-1,4-benzoxazin-3(4h)-one involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: Inhibiting key enzymes involved in biological processes.
Receptor Binding: Binding to specific receptors to modulate their activity.
Signal Transduction: Affecting cellular signaling pathways to exert its effects.
類似化合物との比較
Similar Compounds
7-Hydroxy-2h-1,4-benzoxazin-3(4h)-one: Lacks the bromine atom, which may affect its reactivity and biological activity.
6-Chloro-7-hydroxy-2h-1,4-benzoxazin-3(4h)-one: Similar structure with a chlorine atom instead of bromine, leading to different chemical properties.
Uniqueness
6-Bromo-7-hydroxy-2h-1,4-benzoxazin-3(4h)-one is unique due to the presence of the bromine atom, which can influence its reactivity, biological activity, and potential applications. The bromine atom may enhance its ability to participate in specific chemical reactions and interact with biological targets.
特性
分子式 |
C8H6BrNO3 |
|---|---|
分子量 |
244.04 g/mol |
IUPAC名 |
6-bromo-7-hydroxy-4H-1,4-benzoxazin-3-one |
InChI |
InChI=1S/C8H6BrNO3/c9-4-1-5-7(2-6(4)11)13-3-8(12)10-5/h1-2,11H,3H2,(H,10,12) |
InChIキー |
IJGBRBSORRYVFY-UHFFFAOYSA-N |
正規SMILES |
C1C(=O)NC2=CC(=C(C=C2O1)O)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


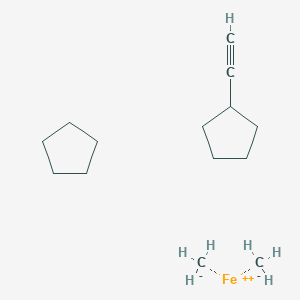


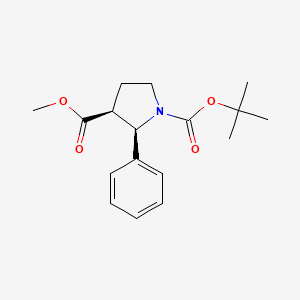
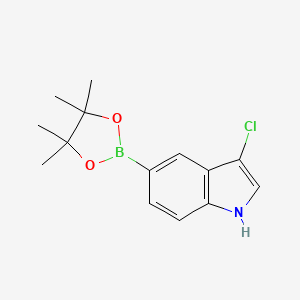
![5-Iodo-2-[(4-methoxyphenyl)methoxy]pyrimidine](/img/structure/B13908694.png)
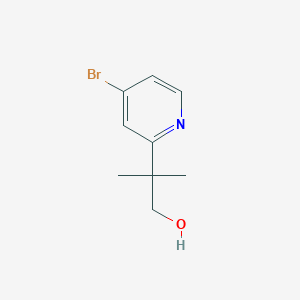
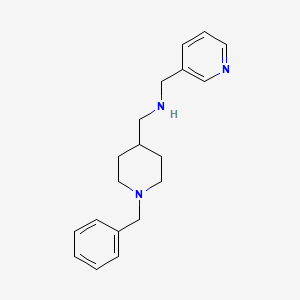

![4-(Benzyloxy)-4'-(trifluoromethyl)[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B13908709.png)

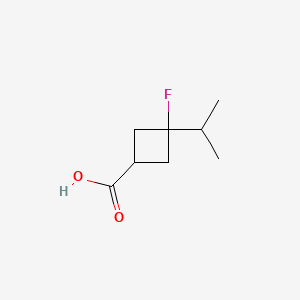

![cis-2-benzyloxy-5-Oxa-8-azaspiro[3.5]nonan-7-one](/img/structure/B13908737.png)
